molecular formula C12H15IN2O3 B1531998 tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate CAS No. 1198108-82-5

tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B1531998
CAS No.: 1198108-82-5
M. Wt: 362.16 g/mol
InChI Key: AJYLOKUCOHNRQT-UHFFFAOYSA-N
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Description

tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate is an organoiodine compound belonging to the oxazine family Its distinctive structure combines a pyridine ring fused to an oxazine moiety with an iodine atom at the 7-position and a tert-butyl ester group at the 4-position

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. A common route involves:

  • Formation of the oxazine ring: : Cyclization of suitable precursors under controlled conditions.

  • Introduction of the iodine atom: : Typically achieved through electrophilic iodination.

  • Esterification: : Utilizing tert-butyl esters to introduce the ester functionality.

Industrial Production Methods

While specific large-scale industrial methods are proprietary, the processes usually involve optimizing the synthetic routes mentioned above, ensuring scalability and cost-effectiveness while maintaining purity and yield.

Types of Reactions

This compound undergoes several types of reactions:

  • Substitution Reactions: : The iodine atom serves as a leaving group, facilitating nucleophilic substitutions.

  • Reductions: : The ester functionality can be reduced to alcohols under suitable conditions.

  • Oxidations: : This compound can be oxidized to introduce additional functionalities or modify existing ones.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Nucleophiles such as amines or thiols in the presence of base.

  • Reduction: : Reagents like lithium aluminium hydride or borane.

  • Oxidation: : Agents like PCC or DMSO.

Major Products

The major products depend on the specific reaction:

  • Substitution might yield various substituted oxazine derivatives.

  • Reduction results in alcohols.

  • Oxidation produces keto or carboxylic acid derivatives.

Chemistry

In chemistry, this compound is employed in:

  • Synthetic pathways: : Serving as an intermediate for more complex molecules.

  • Cross-coupling reactions: : Leveraging the iodine as a site for catalytic processes.

Biology and Medicine

  • Bioactive molecules: : Synthesizing potential drug candidates.

  • Biological probes: : Used in molecular imaging or as markers due to its distinct structure.

Industry

  • Materials science: : Precursors for polymers or advanced materials.

  • Pharmaceuticals: : Intermediate in the synthesis of therapeutic agents.

Scientific Research Applications

Synthesis and Reactivity

The compound is utilized in organic synthesis, demonstrating its role in the formation of complex heterocyclic systems. Ivanov et al. (2020) described the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems, showcasing the compound's potential as a precursor in synthesizing novel organic structures with significant yields. This process highlights the compound's utility in creating diverse molecular architectures, essential for developing new materials and potential pharmaceuticals (Ivanov, 2020).

Catalysis and Green Chemistry

In the realm of green chemistry, Zhang et al. (2009) developed an iodine–pyridine–tert-butylhydroperoxide system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions. This research underscores the compound's role in facilitating environmentally benign reactions, contributing to more sustainable chemical processes. The method's efficiency and selectivity in producing ketones and nitriles from primary substrates underscore its significance in organic synthesis, offering a greener alternative to traditional oxidative processes (Zhang et al., 2009).

Molecular Modification and Biological Activity

Research on chemical modifications of related structures, aiming to explore and enhance biological activities, also aligns with the applications of tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate. For instance, Nie et al. (2020) discussed the modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound structurally related to the tert-butyl 7-iodo derivative. This study is part of a broader effort to develop novel analgesics with improved pharmacological profiles, demonstrating the compound's potential as a starting point for synthesizing new therapeutic agents (Nie et al., 2020).

Mechanism of Action

The precise mechanism by which tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate exerts its effects varies based on its application:

  • Nucleophilic substitution: : Involves the replacement of the iodine atom.

  • Reduction/Oxidation: : Alters the ester or oxazine ring functionalities, impacting the compound’s reactivity and interactions.

Comparison with Similar Compounds

tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate can be compared to other organoiodine compounds like:

  • tert-Butyl 7-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: : Similar, but with a bromine atom instead of iodine, resulting in different reactivity.

  • tert-Butyl 7-iodo-2H-pyrido[2,3-b][1,4]oxazine-4(3H)-carboxylate: : Similar structural framework with variations in the ring fusion position.

This compound’s uniqueness lies in its specific substitution pattern and the resulting chemical properties, making it a valuable entity in synthetic and applied chemistry fields.

Hope this dives deep enough for you! Let's keep geeking out about chemistry or pivot to something else equally fascinating!

Properties

IUPAC Name

tert-butyl 7-iodo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-6-8(13)7-14-10(9)15/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLOKUCOHNRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674139
Record name tert-Butyl 7-iodo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198108-82-5
Record name tert-Butyl 7-iodo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
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tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
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tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
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tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
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